Cas no 1805539-03-0 (5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide)

5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide
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- Inchi: 1S/C6H5F2IN2O3S/c7-4(8)2-1-3(9)5(12)11-6(2)15(10,13)14/h1,4H,(H,11,12)(H2,10,13,14)
- InChI Key: BYGXNIXTKVSBMZ-UHFFFAOYSA-N
- SMILES: IC1C(NC(=C(C(F)F)C=1)S(N)(=O)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 463
- XLogP3: -0.2
- Topological Polar Surface Area: 97.6
5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029029949-500mg |
5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide |
1805539-03-0 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
Alichem | A029029949-250mg |
5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide |
1805539-03-0 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
Alichem | A029029949-1g |
5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide |
1805539-03-0 | 95% | 1g |
$2,952.90 | 2022-04-01 |
5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide Related Literature
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3. Back matter
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4. Book reviews
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Additional information on 5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide
Research Briefing on 5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide (CAS: 1805539-03-0)
In recent years, the compound 5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide (CAS: 1805539-03-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of difluoromethyl and iodo substituents in its structure enhances its reactivity and makes it a promising candidate for further chemical modifications and biological evaluations. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules targeting various disease pathways.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide using a multi-step protocol involving halogenation and sulfonylation reactions. The researchers highlighted the compound's stability under physiological conditions, which is crucial for its potential use in vivo. Additionally, the study reported preliminary data on its inhibitory activity against certain bacterial enzymes, suggesting its potential as an antimicrobial agent.
Further investigations into the compound's mechanism of action revealed its ability to interact with specific protein targets involved in inflammatory pathways. A recent preprint (BioRxiv, 2024) described the use of computational docking and molecular dynamics simulations to predict the binding affinity of 5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide with cyclooxygenase-2 (COX-2), a key enzyme in inflammation. The results indicated a favorable binding mode, supporting further experimental validation.
In the context of drug discovery, the compound has also been explored as a building block for the development of radiopharmaceuticals. A research group at a leading pharmaceutical institute (2024) utilized the iodine moiety in 5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide to introduce radioactive isotopes for imaging applications. Preliminary results showed promising uptake in tumor models, highlighting its potential in diagnostic imaging.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Ongoing research is focused on structural modifications to improve its selectivity and bioavailability. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-sulfonamide (CAS: 1805539-03-0) represents a versatile scaffold with significant potential in medicinal chemistry. Its unique structural attributes and demonstrated biological activities make it a valuable candidate for further investigation. Future studies should prioritize in vivo efficacy and safety assessments to fully realize its therapeutic potential.
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